molecular formula C26H40NOPS B8194359 [S(R)]-N-[(1R)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide

[S(R)]-N-[(1R)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No. B8194359
M. Wt: 445.6 g/mol
InChI Key: KJFQHFCHUMQGIB-WVXBCFDCSA-N
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Description

This compound is a chiral phosphine ligand used in enantioselective organic chemical transformations . Its molecular formula is C25H38NOPS .


Molecular Structure Analysis

The compound has a complex structure with a phosphanyl group attached to a phenyl ring, which is further attached to a phenylmethyl group. This structure also includes a sulfinamide group . The exact mass of the compound is 431.24117301 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 431.6 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. The compound also has a rotatable bond count of 8. Its topological polar surface area is 48.3 Ų .

Future Directions

The use of chiral phosphine ligands in enantioselective organic chemical transformations is a significant area of research in organic chemistry. Future directions could include the development of more efficient synthesis methods for these ligands, exploration of their use in new types of reactions, and investigation of their mechanisms of action .

properties

IUPAC Name

(R)-N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40NOPS/c1-24(2,3)29(25(4,5)6)22-19-15-14-18-21(22)23(20-16-12-11-13-17-20)27(10)30(28)26(7,8)9/h11-19,23H,1-10H3/t23-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFQHFCHUMQGIB-WVXBCFDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)N(C)S(=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P(C1=CC=CC=C1[C@@H](C2=CC=CC=C2)N(C)[S@](=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40NOPS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[S(R)]-N-[(1R)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide

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